molecular formula C10H8N2O2 B040213 4-Nitro-1-naphthylamine CAS No. 776-34-1

4-Nitro-1-naphthylamine

Cat. No. B040213
CAS RN: 776-34-1
M. Wt: 188.18 g/mol
InChI Key: BVPJPRYNQHAOPQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • A modified synthesis method for 4-nitro-1-naphthylamine, which serves as a raw material for N-acety14-nitro-1-naphthylamine, has been developed. This improved method is more suitable for industrial purposes compared to the original method, offering a more efficient and scalable approach (Minoru et al., 2012).

Molecular Structure Analysis

  • The molecular structure of naphthalen-1-yl-(4-mtro-benzylidene)-amine, a related compound, has been determined, providing insights into the structural characteristics of similar naphthylamine derivatives (P. Wen, 2005).

Chemical Reactions and Properties

  • 4-Nitro-1-naphthylamine and related compounds participate in a variety of chemical reactions, leading to the formation of various derivatives and products with unique properties. For example, the nitrosation of N-monosubstituted 1-naphthylamines leads to the formation of N-monosubstituted 4-nitroso-1-naphthylamine derivatives (A. Kanitz & H. Hartmann, 1996).

Physical Properties Analysis

  • The physical properties of 4-Nitro-1-naphthylamine and its derivatives can be studied through various analytical techniques, including NMR, IR, and mass spectrometry, as demonstrated in studies of related Schiff base compounds (Elias E. Elemike, H. Nwankwo, & D. Onwudiwe, 2018).

Chemical Properties Analysis

  • The chemical properties of 4-Nitro-1-naphthylamine, such as its reactivity and interaction with other compounds, are key to understanding its potential applications. For instance, the reaction of 1-nitroso-2-naphthol with enamines, a related process, offers insights into the behavior of nitroso compounds in chemical synthesis (J. Lewis, P. Myers, & J. Ormerod, 1973).

Scientific Research Applications

Pharmaceutical Sciences

  • Summary of Application : 4-Nitro-1-naphthylamine is used in the formation of charge transfer complexes by accepting electrons from selected quinolones and cephalosporins . Quinolones and cephalosporins are antibiotic agents with activity against Gram-positive and Gram-negative bacteria .
  • Methods of Application : The work investigates N-(2, 4-dinitro-1-naphthyl)-p-toluenesulphonamide and 2, 4-dinitro-1-naphthol in the formation of charge transfer complexes . Spot test was used to establish charge transfer complex formation at room and elevated temperatures with determination done by visual inspection and thin layer chromatographic analysis of the reaction mixture . Ultraviolet visible absorption spectroscopy was used to estimate the extent of complexes .
  • Results or Outcomes : Only solutions of adducts of N-(2, 4-dinitro-1-naphthyl)-p-toluenesulphonamide and 2, 4-dinitro-1-naphthol gave instant and distinct colour with each drug used at room and elevated temperature . While the former gave deep golden yellow, the latter gave golden yellow against their blank reagent solutions which were, lemon and greenish yellow respectively . Ultraviolet visible absorption spectral analysis shows superiority of N-(2, 4-dinitro-1-naphthyl)-p-toluene-sulphonamide and 2, 4-dinitro-1-naphthol in charge-transfer complex formation over other nitroaromatics screened .

Organic Synthesis

  • Summary of Application : 4-Nitro-1-naphthylamine is used in organic synthesis .
  • Methods of Application : The synthesis involves the reaction of α-nitronaphthalene with hydroxylamine hydrochloride in ethanol, followed by the addition of a solution of potassium hydroxide in methanol . The reaction mixture is stirred and then poured into ice water. The resulting solid is collected, washed, and purified by recrystallization from ethanol .
  • Results or Outcomes : The synthesis yields 4-Nitro-1-naphthylamine as long golden-orange needles . The yield is typically 55-60% .

Dye Manufacturing

  • Summary of Application : The sulfonic acid derivatives of 1-naphthylamine, which can be obtained from 4-Nitro-1-naphthylamine, are used for the preparation of azo dye .
  • Methods of Application : The specific methods of application can vary greatly depending on the specific type of azo dye being produced .
  • Results or Outcomes : These compounds possess the important property of dyeing unmordanted cotton .

Fluorescent Markers in Biology

  • Summary of Application : 1,8-naphthalimide derivatives, which can be synthesized from 4-Nitro-1-naphthylamine, are used as fluorescent markers in biology .
  • Methods of Application : The specific methods of application can vary greatly depending on the specific type of fluorescent marker being produced .
  • Results or Outcomes : These compounds are known for their strong fluorescence and good photostability .

Light-Emitting Diodes

  • Summary of Application : 1,8-naphthalimide derivatives are used in the production of light-emitting diodes .
  • Methods of Application : The specific methods of application can vary greatly depending on the specific type of light-emitting diode being produced .
  • Results or Outcomes : These compounds are known for their strong fluorescence and good photostability .

Liquid-Crystal Displays

  • Summary of Application : 1,8-naphthalimide derivatives are used in the production of liquid-crystal displays .
  • Methods of Application : The specific methods of application can vary greatly depending on the specific type of liquid-crystal display being produced .
  • Results or Outcomes : These compounds are known for their strong fluorescence and good photostability .

Safety And Hazards

4-Nitro-1-naphthylamine may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . Appropriate exhaust ventilation should be provided at places where dust is formed .

properties

IUPAC Name

4-nitronaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H8N2O2/c11-9-5-6-10(12(13)14)8-4-2-1-3-7(8)9/h1-6H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVPJPRYNQHAOPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60228263
Record name 1-Naphthylamine, 4-nitro-
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Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitro-1-naphthylamine

CAS RN

776-34-1
Record name 1-Amino-4-nitronaphthalene
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Record name 1-Naphthylamine, 4-nitro-
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Record name 4-Nitro-1-naphthylamine
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Record name 1-Naphthylamine, 4-nitro-
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Record name 4-nitro-1-naphthylamine
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Synthesis routes and methods

Procedure details

3.5 g of 1-nitronaphthalene and 3.3 g of N,N-tetramethylenethiocarbamoylsulphenamide, dissolved in 15 ml of dimethyl sulphoxide, are added dropwise to a vigorously stirred suspension of 6 g of potassium hydroxide in 50 ml of dimethyl sulphoxide, the temperature being kept at 20° to 25° C. When the addition has ended the mixture is stirred for a further 60 minutes, poured into 400 ml of a saturated aqueous ammonium chloride solution and extracted with methylene chloride. After drying and removing the solvent, 4-nitro-1-naphthylamine is obtained with a melting point of 190° to 192° C. The yield is 2.9 g (77%). 1Nitro-2-napthylamine is additionally obtained in a yield of about 2%.
Quantity
3.5 g
Type
reactant
Reaction Step One
[Compound]
Name
N,N-tetramethylenethiocarbamoylsulphenamide
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
400 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
171
Citations
A Costela, I Garcı́a-Moreno, O Garcı́a, R Sastre - Polymer, 2000 - Elsevier
… and limitations of this new, promising mechanism of photosensitized polymerization, we have extended our study to a new derivative of pNA, namely N-acetyl-4-nitro-1-naphthylamine (…
Number of citations: 11 www.sciencedirect.com
R Sastre, M Conde, JL Mateo - Journal of Photochemistry and Photobiology …, 1988 - Elsevier
… Photoinitiated polymerization at 365 nm of lauryl acrylate in bulk was studied using a combination of N-acetyl-4-nitro-1-naphthylamine (ANNA) and N,N-dimethylaniline (DMA) as the …
Number of citations: 53 www.sciencedirect.com
M TSUDA, T NISHIKUBO, S OIKAWA, R MIYAKE - scholar.archive.org
… A selective synthesis of 4-nitro-1-naphthylamine, which is a raw material for N-acety1-4-nitro-1-naphthylamine, an excellent sensitizer for poly (vinyl cinnamate), was investigated. …
Number of citations: 0 scholar.archive.org
HH Hodgson, DE Nicholson, G Turner - Journal of the Chemical …, 1944 - pubs.rsc.org
… The procedure adopted was similar to that of Lange ; 4-nitro-1-naphthylamine was diazotised either in hydrochloric acid or by Hodgson and Walker’s method (J., 1933, 1620), sodium …
Number of citations: 0 pubs.rsc.org
HH Hodgson, JH Crook - Journal of the Chemical Society (Resumed), 1936 - pubs.rsc.org
The volatility in superheated steam (0.76 g. per litre of distillate), the ready solubility in non-dissociating solvents, and the low melting point (97") of 8-nitro-1-naphthylamine (cf. the mp's …
Number of citations: 0 pubs.rsc.org
HH Hodgson, J Walker - Journal of the Chemical Society (Resumed), 1933 - pubs.rsc.org
… stable salt when hydrogen chloride is passed through a solution of the mixed isomerides in a dry solvent such as benzene or nitrobenzene; the hydrochloride of 4-nitro-1-naphthylamine …
Number of citations: 0 pubs.rsc.org
OE Umoh, OA Adegoke… - Future Journal of …, 2022 - fjps.springeropen.com
… The adducts solutions of 4-nitro-1-naphthylamine, 2,4-dinitro-1-naphthylamine, 1-nitronaphthalene and 1,4-dinitronaphthalene showed no colour change from their blank reagent …
Number of citations: 7 fjps.springeropen.com
NJ Bunce, SR Cater, JC Scaiano… - The Journal of Organic …, 1987 - ACS Publications
… and assuming k5 a* 0 (because product 2 is not observed in this system) gives eq 5 as the dependence of the quantum yield of formation of N,N-diethyl-4-nitro-1 -naphthylamine upon …
Number of citations: 59 pubs.acs.org
HH Hodgson, E Kilner - Journal of the Chemical Society (Resumed), 1926 - pubs.rsc.org
… The quantities of 4-nitro1 -naphthylamine, material insoluble in alcohol, and recovered 4-nitro-l-naphthol, respectively, were : (at 120-130") 0.5 g., -, and 6.8 g. from 8 g.; (at 140") 2.82 g., …
Number of citations: 1 pubs.rsc.org
A Costela, I Garcı́a-Moreno, O Garcı́a, R Sastre - Chemical Physics Letters, 2000 - Elsevier
… A structure-reactivity study on 4-nitro-1-naphthylamine (NNA) and N-acethyl-4-nitro-1-naphthylamine (ANNA), efficient photoinitiators of polymerization in the presence of N,N-…
Number of citations: 8 www.sciencedirect.com

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